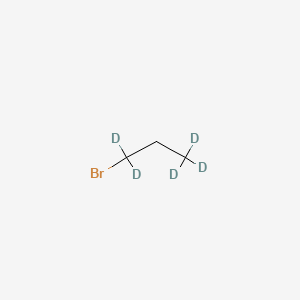

1-Bromopropane-1,1,3,3,3-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

1-Bromopropane-1,1,3,3,3-d5 can be synthesized through various methods. One common synthetic route involves the bromination of deuterated propane. The reaction typically requires a deuterated propane precursor and a brominating agent such as bromine or hydrogen bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine .

Industrial production methods may involve large-scale bromination processes, where deuterated propane is reacted with bromine in the presence of a catalyst to achieve high yields of this compound .

Análisis De Reacciones Químicas

1-Bromopropane-1,1,3,3,3-d5 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. Common reagents include sodium hydroxide, potassium cyanide, and ammonia.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Reduction Reactions: It can be reduced to propane-1,1,3,3,3-d5 using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Solvent Applications

1-Bromopropane is primarily used as a solvent in industrial processes. Its applications include:

- Vapor Degreasing : It is employed in vapor degreasing processes to clean metals and electronic components due to its effective solvent properties and low toxicity compared to traditional solvents like trichloroethylene .

- Dry Cleaning : The compound serves as an alternative to perchloroethylene in dry cleaning operations, providing a less harmful option for fabric care .

- Adhesive Formulations : 1-Bromopropane is also utilized as a solvent carrier in adhesives, enhancing the performance of various adhesive products .

Chemical Intermediate

As a chemical intermediate, 1-bromopropane-1,1,3,3,3-d5 plays a significant role in the synthesis of various chemicals:

- Pharmaceuticals : It is used in the production of pharmaceutical compounds where precise isotopic labeling is required for tracking metabolic pathways .

- Insecticides and Pesticides : The compound serves as an intermediate in synthesizing insecticides and pesticides, contributing to agricultural applications .

- Flavors and Fragrances : Its unique chemical structure allows it to be used in the formulation of flavors and fragrances within the food and cosmetic industries .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Isotope Labeling : The deuterated form provides a valuable tool for NMR spectroscopy and mass spectrometry studies. It allows researchers to trace reactions and understand mechanisms more clearly due to the distinct spectral signatures of deuterated compounds .

- Environmental Monitoring : Its properties make it suitable for monitoring environmental pollutants and studying their degradation pathways. The use of deuterated solvents can enhance the sensitivity of analytical techniques .

Toxicological Studies

Research on 1-bromopropane has revealed significant insights into its toxicological effects:

- Occupational Exposure Limits : Studies have established occupational exposure limits based on its neurotoxic effects observed in animal models. For instance, effects such as reduced litter size and neurological impairments were noted at varying concentrations .

- Carcinogenic Potential : The International Agency for Research on Cancer has classified it as a "reasonably anticipated human carcinogen," indicating its relevance in health risk assessments related to occupational exposure .

Case Study 1: Industrial Cleaning Applications

A study conducted at three Massachusetts facilities revealed that 1-bromopropane was used extensively for industrial cleaning applications. The facilities reported using over 51,000 lbs of the compound while releasing approximately 15,500 lbs into the environment. This case highlights both the effectiveness of 1-bromopropane as a cleaning agent and the environmental concerns associated with its use .

Case Study 2: Neurotoxic Effects

Research examining the neurotoxic effects of 1-bromopropane on laboratory animals demonstrated significant behavioral changes at exposure levels above 200 ppm. These findings have implications for setting occupational safety standards and understanding potential health risks for workers exposed to this compound over prolonged periods .

Mecanismo De Acción

The mechanism of action of 1-Bromopropane-1,1,3,3,3-d5 involves its interaction with various molecular targets. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, resulting in the formation of an alkene. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparación Con Compuestos Similares

1-Bromopropane-1,1,3,3,3-d5 can be compared with other similar deuterated compounds, such as:

1-Bromopentane-5,5,5-d3: Another deuterated brominated compound used in similar analytical applications.

1-Propanol-1,1,2,2,3,3,3-d7: A deuterated alcohol used in NMR spectroscopy.

Ethanol-2,2,2-d3: A deuterated ethanol used as an internal standard in various analytical techniques.

The uniqueness of this compound lies in its specific deuterium labeling, which makes it particularly useful for tracing and analytical purposes in scientific research.

Actividad Biológica

1-Bromopropane-1,1,3,3,3-d5 is a deuterated derivative of 1-bromopropane, which has garnered attention in various fields of biological and environmental research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and potential applications.

Chemical Structure and Properties

This compound (CAS No. 163400-00-7) features a bromine atom attached to a propyl group that is fully deuterated at the 1 and 3 positions. The incorporation of deuterium enhances the stability and tracking capabilities of this compound in biological systems.

The biological activity of 1-bromopropane derivatives is primarily attributed to their interaction with cellular components. The mechanisms include:

- Inhibition of Enzymatic Activity : 1-Bromopropane has been shown to inhibit certain enzymes involved in metabolic processes. This inhibition can lead to altered cellular signaling pathways that may affect cell proliferation and apoptosis.

- Oxidative Stress Induction : Similar to other halogenated compounds, 1-bromopropane can induce oxidative stress by increasing the levels of reactive oxygen species (ROS) within cells. This process can trigger apoptotic pathways in susceptible cell types .

Toxicological Profile

The toxicological effects of 1-bromopropane have been documented in various studies:

- Acute Toxicity : Exposure to high concentrations can lead to respiratory distress and neurological symptoms. Inhalation studies have indicated that it may affect the central nervous system, leading to symptoms such as dizziness and headaches .

- Chronic Exposure Effects : Long-term exposure is associated with potential carcinogenic effects. Animal studies have suggested a link between exposure and the development of tumors in specific organs .

Table 1: Summary of Toxicological Findings

Biological Applications

Due to its unique properties, this compound is utilized in various research applications:

- Isotopic Tracer Studies : Its deuterated form allows for tracking metabolic pathways in biological systems without significantly altering the chemical behavior of the compound.

- Environmental Monitoring : Used as a standard in analytical chemistry for detecting brominated compounds in environmental samples .

Case Study 1: Occupational Exposure

A study conducted among workers in dry cleaning facilities highlighted the correlation between airborne concentrations of 1-bromopropane and urinary levels of its metabolites. Workers exposed to high levels exhibited increased biomarkers indicating potential neurotoxic effects .

Case Study 2: Cancer Research

Research investigating the carcinogenic potential of halogenated compounds found that prolonged exposure to 1-bromopropane could lead to significant tumorigenesis in laboratory animals. This study emphasized the need for further investigation into its long-term health effects .

Propiedades

IUPAC Name |

1-bromo-1,1,3,3,3-pentadeuteriopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNYIHKIEHGYOZ-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.